6-Chloro-3-iodo-N-isobutylpyrazin-2-amine
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Overview
Description
6-Chloro-3-iodo-N-isobutylpyrazin-2-amine is a chemical compound with the molecular formula C8H11ClIN3 and a molecular weight of 311.55 g/mol It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of halogenating agents such as iodine and chlorine, along with appropriate solvents and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-iodo-N-isobutylpyrazin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
6-Chloro-3-iodo-N-isobutylpyrazin-2-amine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Chloro-3-iodo-N-isobutylpyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the mechanism .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-iodopyrazine: A simpler derivative without the isobutylamine group.
3-Iodo-N-isobutylpyrazin-2-amine: Lacks the chlorine atom.
6-Chloro-N-isobutylpyrazin-2-amine: Lacks the iodine atom.
Uniqueness
6-Chloro-3-iodo-N-isobutylpyrazin-2-amine is unique due to the presence of both chlorine and iodine atoms, along with the isobutylamine group. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H11ClIN3 |
---|---|
Molecular Weight |
311.55 g/mol |
IUPAC Name |
6-chloro-3-iodo-N-(2-methylpropyl)pyrazin-2-amine |
InChI |
InChI=1S/C8H11ClIN3/c1-5(2)3-12-8-7(10)11-4-6(9)13-8/h4-5H,3H2,1-2H3,(H,12,13) |
InChI Key |
OMHOQOZXYOFDPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=NC(=CN=C1I)Cl |
Origin of Product |
United States |
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